3-Bromobenzophenone

Description

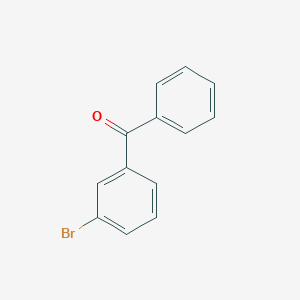

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUMUNIJQMSNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144045 | |

| Record name | 3-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-77-9 | |

| Record name | 3-Bromobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromobenzophenone CAS number

An In-depth Technical Guide to 3-Bromobenzophenone

CAS Number: 1016-77-9

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic processes. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its physicochemical properties, safety and handling protocols, synthesis methodologies, and significant applications.

Physicochemical Properties

This compound, also known as (3-bromophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzophenone (B1666685) structure with a bromine atom substituted at the meta-position of one phenyl ring.[1] It typically appears as a white to off-white or beige-yellowish crystalline powder.[1] Its stability under normal temperatures and pressures makes it a reliable reagent in various chemical transformations.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 1016-77-9 | [1][2][3] |

| Molecular Formula | C₁₃H₉BrO | [1][2][3] |

| Molecular Weight | 261.11 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 74.5-77.5 °C | [2][5] |

| Boiling Point | ~347.5 °C (rough estimate) | [2] |

| Solubility | Sparingly soluble in water (2.9 mg/L at 25°C); Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [1] |

| EINECS Number | 213-808-5 | [1][4] |

| InChI Key | XNUMUNIJQMSNNN-UHFFFAOYSA-N | [1][2] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[6] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

Table 2: GHS Hazard Information

| Category | Code | Description | Reference |

| Pictogram | GHS07 | [2] | |

| Signal Word | Warning | [2][4] | |

| Hazard Statements | H315 | Causes skin irritation. | [2][4][7] |

| H319 | Causes serious eye irritation. | [2][4][7] | |

| H335 | May cause respiratory irritation. | [2][4][7] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [2][4] |

| P280 | Wear protective gloves/eye protection. | [2][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][8] |

Synthesis of this compound

A prevalent method for synthesizing this compound is through a two-stage process commencing with m-bromobenzoic acid, which is first converted to its acid chloride derivative and subsequently used in a Friedel-Crafts acylation reaction with benzene.[9]

Experimental Protocol: Friedel-Crafts Acylation Method[11]

Stage 1: Synthesis of 3-Bromobenzoyl Chloride

-

Dissolve m-bromobenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Heat the mixture at 70°C for approximately 4 hours. The reaction converts the carboxylic acid to an acyl chloride.

-

After the reaction is complete, remove the unreacted thionyl chloride under reduced pressure.

-

Purge the system with nitrogen gas to remove any residual thionyl chloride.

Stage 2: Friedel-Crafts Acylation

-

Cool the crude 3-bromobenzoyl chloride in an ice bath to 0°C.

-

Add chloroform (B151607) as a solvent, followed by benzene.

-

Gradually add anhydrous aluminum chloride (AlCl₃), the Lewis acid catalyst, while maintaining a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

To quench the reaction, slowly pour the mixture into a beaker containing ice water and hydrochloric acid.

-

Separate the organic layer. Wash the residue with water and dry it over anhydrous sodium sulfate.

-

Recover the solvent under reduced pressure.

-

Recrystallize the resulting solid from toluene (B28343) to yield pure this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate for creating more complex molecules.[1] Its utility stems from the presence of two key reactive sites: the ketone functional group and the carbon-bromine bond.

-

Pharmaceutical Synthesis: The benzophenone scaffold is present in numerous biologically active compounds and marketed drugs.[10] this compound serves as a precursor for synthesizing derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[10]

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures from a simple starting material.[10]

-

Agrochemicals and Dyes: It is also used in the synthesis of agrochemicals and as an intermediate for dyes and pigments.[1]

Spectral Information

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are used to confirm the arrangement of protons and carbon atoms. The aromatic region of the ¹H-NMR spectrum shows complex multiplets corresponding to the nine protons on the two phenyl rings.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically around 1650-1730 cm⁻¹. Additional peaks confirm the presence of aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4] The presence of bromine is indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) for the molecular ion peak and bromine-containing fragment ions.

Conclusion

This compound (CAS No. 1016-77-9) is a fundamentally important chemical intermediate with significant applications in pharmaceutical, agrochemical, and material science research. Its well-defined physicochemical properties, established synthesis protocols, and versatile reactivity make it an invaluable tool for synthetic chemists aiming to construct complex molecular structures. Proper adherence to safety guidelines is crucial when handling this irritant compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1016-77-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 1016-77-9 [sigmaaldrich.com]

- 6. capotchem.cn [capotchem.cn]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobenzophenone, a key intermediate in organic synthesis. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines a general procedure for its potential application in Suzuki coupling reactions.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its key quantitative properties are summarized in the table below, providing a ready reference for experimental planning and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrO | [1][3][4] |

| Molecular Weight | 261.11 g/mol | [1][3][4] |

| CAS Number | 1016-77-9 | [1][3] |

| Melting Point | 74.5-77.5 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Sparingly soluble in water | [2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details a two-stage synthesis of this compound from m-bromobenzoic acid and benzene.[5]

Stage 1: Formation of 3-Bromobenzoyl Chloride

-

Dissolve 2 grams of m-bromobenzoic acid in 200 grams of thionyl chloride.

-

Heat the mixture at 70°C for 4 hours.

-

After the reaction is complete, recover the unreacted thionyl chloride under reduced pressure.

-

Blow the residual thionyl chloride with a nitrogen atmosphere.

Stage 2: Friedel-Crafts Acylation

-

Cool the reaction mixture from Stage 1 to 0°C in an ice bath.

-

Add 400 grams of chloroform, 88 grams of benzene, and 140 grams of anhydrous aluminum trichloride (B1173362) to the reaction system.

-

Allow the reaction to proceed at room temperature for 6 hours.

-

After completion, slowly pour the reaction solution into a mixture of 500 ml of ice water and 100 ml of hydrochloric acid.

-

Wash the residue with water and dry it over anhydrous sodium sulfate.

-

Recover the solvent under reduced pressure.

-

Recrystallize the resulting crystals from toluene (B28343) to yield a white solid of this compound. This method has a reported yield of 93%.[5]

Caption: Experimental workflow for the synthesis of this compound.

General Protocol for Suzuki Coupling Reactions

As an aryl bromide, this compound is a suitable substrate for Suzuki coupling reactions to form carbon-carbon bonds. The following is a general procedure that can be adapted for specific applications.

-

In a reaction vessel, combine this compound (1 equivalent), an appropriate boronic acid or boronic ester (1.2-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (B84403) (2-3 equivalents).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in a catalytic amount (e.g., 1-5 mol%).

-

Add a solvent system, which can be a mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the reaction progress by a suitable technique such as TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

Caption: Logical workflow for a Suzuki coupling reaction using this compound.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[6] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[1]

References

A Technical Guide to the Physical Properties of 3-Bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromobenzophenone, a key intermediate in organic synthesis. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of these properties.

Core Physical and Chemical Data

This compound, with the CAS number 1016-77-9, is an off-white to light yellow crystalline solid.[1] Its chemical structure consists of a benzoyl group attached to a brominated phenyl ring. This compound is primarily utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrO | [1][2][3][4] |

| Molecular Weight | 261.11 g/mol | [2][3][5] |

| Melting Point | 74.5-77.5 °C | [5][6][7][8] |

| Boiling Point | 347.5 °C (rough estimate) | [5][6] |

| Density | 1.4245 g/cm³ (rough estimate) | [5][6][7] |

| Water Solubility | 2.9 mg/L (at 25 °C) | [1] |

| Appearance | Off-white to beige-yellowish powder/crystalline solid | [1][6] |

| CAS Number | 1016-77-9 | [1][2][3][5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[9][10][11][12]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[9][13]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[11][13]

-

Observation: A second, more precise measurement is then made with a slower heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal disappears is recorded as the end of the range.[10] For pure this compound, this range is expected to be narrow.

Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. The provided boiling point is an estimate and should be confirmed experimentally if a precise value is required. A common method for small quantities is the micro-reflux technique.[14][15]

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

-

Apparatus Setup: A thermometer is positioned with its bulb just above the surface of the molten sample. A small, inverted capillary tube (sealed at the top) is placed inside the test tube.

-

Heating: The sample is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

Observation: Upon further heating, the sample will boil and its vapor will fill the test tube, displacing the air. The heating is then stopped.

-

Data Recording: As the apparatus cools, the vapor pressure inside the capillary tube will decrease. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14]

Density Determination (Displacement Method)

Density is the mass of a substance per unit volume. For a solid like this compound, the density can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[16][17][18][19]

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, given its very low solubility). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.[16][19]

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Methodology:

-

Solvent Selection: A known volume of a selected solvent (e.g., deionized water) is placed in a flask.

-

Temperature Control: The temperature of the solvent is maintained at a constant, specified value (e.g., 25 °C) using a water bath.[20][21]

-

Solute Addition: A pre-weighed amount of this compound is gradually added to the solvent while stirring. The addition continues until a saturated solution is formed, indicated by the presence of undissolved solid that persists over a period of time.

-

Equilibration: The solution is stirred for an extended period to ensure equilibrium is reached.

-

Analysis: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed.

-

Quantification: The amount of dissolved this compound in the withdrawn sample is determined analytically (e.g., by gravimetric analysis after solvent evaporation, or by a spectroscopic method).

-

Calculation: The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., mg/L).[21]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a solid compound like this compound.

Caption: Experimental workflow for determining the physical properties of a solid compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C13H9BrO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 1016-77-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound(1016-77-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound 98 1016-77-9 [sigmaaldrich.com]

- 9. westlab.com [westlab.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. athabascau.ca [athabascau.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 17. mt.com [mt.com]

- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 19. youtube.com [youtube.com]

- 20. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to 3-Bromobenzophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, featuring a benzoyl group and a bromine-substituted phenyl ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data. Furthermore, this document explores its applications in medicinal chemistry and its potential as a scaffold in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is characterized by its insolubility in water but is soluble in various organic solvents.[3]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₉BrO | [2] |

| Molecular Weight | 261.11 g/mol | [2] |

| CAS Number | 1016-77-9 | [2] |

| EINECS Number | 213-808-5 | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 74.5-77.5 °C | [5] |

| Boiling Point | 347.5 °C (rough estimate) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, dichloromethane | [3] |

| Density | 1.4245 g/cm³ (rough estimate) | [3] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| A ¹H-NMR spectrum of this compound has been reported.[1] | The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Due to the "heavy atom effect" of bromine, the chemical shift of the ipso-carbon (C-Br) is shifted upfield more than would be expected based on electronegativity alone.[6] |

Infrared (IR) Spectroscopy

| Region (cm⁻¹) | Functional Group |

| 1650-1680 | C=O (Ketone) stretch |

| 1570-1600 | C=C (Aromatic) stretch |

| 1000-1200 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

| m/z | Fragment |

| 260/262 | [M]⁺ (Molecular ion) |

| 183/185 | [M - C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis of this compound

This compound can be synthesized through several methods, with Friedel-Crafts acylation being a common and effective approach.

Friedel-Crafts Acylation of Benzene (B151609) with 3-Bromobenzoyl Chloride

This method involves the reaction of benzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride

-

Benzene

-

Anhydrous aluminum chloride

-

Chloroform

-

Hydrochloric acid

-

Ice

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of 3-Bromobenzoyl Chloride: 2 g of 3-bromobenzoic acid is dissolved in 200 g of thionyl chloride and the mixture is heated at 70°C for 4 hours.[7]

-

Removal of Excess Thionyl Chloride: After the reaction is complete, the unreacted thionyl chloride is removed under reduced pressure. The remaining thionyl chloride is removed by blowing with nitrogen gas.[7]

-

Friedel-Crafts Acylation: The reaction mixture is cooled to 0°C in an ice bath. 400 g of chloroform, 88 g of benzene, and 140 g of anhydrous aluminum trichloride (B1173362) are added. The reaction is stirred at room temperature for 6 hours.[7]

-

Work-up: The reaction mixture is slowly poured into a mixture of 500 ml of ice water and 100 ml of hydrochloric acid.[7] The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[7]

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is recrystallized from toluene to yield the final product.[7]

Synthesis Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Applications in Drug Development

Benzophenone (B1666685) and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] this compound, with its reactive bromine atom, is a key intermediate for the synthesis of various drug candidates through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of diverse functional groups at the 3-position of the benzophenone core, enabling the exploration of structure-activity relationships.

Conceptual Role in Drug Discovery

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Bromobenzophenone from 3-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzophenone, a valuable intermediate in organic and medicinal chemistry. The primary focus is on the robust and widely utilized two-step synthesis starting from 3-bromobenzoic acid. This document details the reaction mechanisms, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a diaryl ketone with a bromine substituent, allows for further functionalization through reactions such as cross-coupling, nucleophilic substitution, and modifications of the carbonyl group. The most common and efficient laboratory-scale synthesis of this compound from 3-bromobenzoic acid proceeds through a two-step sequence:

-

Formation of the Acyl Chloride: 3-Bromobenzoic acid is converted to its more reactive acyl chloride derivative, 3-bromobenzoyl chloride, typically using thionyl chloride (SOCl₂).

-

Friedel-Crafts Acylation: The resulting 3-bromobenzoyl chloride is then used to acylate benzene (B151609) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to yield the final product, this compound.

Reaction Mechanisms

Formation of 3-Bromobenzoyl Chloride

The conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride with thionyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds through the following steps:

-

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated and then attacks the carbonyl carbon.

-

A tetrahedral intermediate is formed, which then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

Friedel-Crafts Acylation of Benzene

This reaction is a well-established electrophilic aromatic substitution. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 3-bromobenzoyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155-158 | Decomposes |

| Thionyl Chloride | SOCl₂ | 118.97 | -104 | 79 |

| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 13-15 | 74-75 @ 0.5 mmHg |

| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 |

| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) |

| This compound | C₁₃H₉BrO | 261.11 | 74.5-77.5[1] | Not available |

Table 2: Typical Reaction Conditions and Yield

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Acyl Chloride Formation | 3-Bromobenzoic Acid | Thionyl Chloride (excess) | Neat or Toluene (B28343) | 70-80 (reflux) | 2-4 | High (often used in situ) |

| 2. Friedel-Crafts Acylation | 3-Bromobenzoyl Chloride, Benzene | Aluminum Chloride | Chloroform | 0-20 | 6 | 93[2] |

Experimental Protocols

Step 1: Synthesis of 3-Bromobenzoyl Chloride

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, can be run neat)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.

-

Carefully add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert solvent like anhydrous toluene.

-

Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride) using a heating mantle.[3]

-

The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride can be removed by distillation at atmospheric pressure. The crude 3-bromobenzoyl chloride is often used directly in the next step without further purification. If purification is required, it can be achieved by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg.[3]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be thoroughly dried before use.

Step 2: Synthesis of this compound

Materials:

-

3-Bromobenzoyl chloride (from Step 1)

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous chloroform

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Hydrochloric acid (concentrated)

-

Ice

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Toluene for recrystallization

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, place anhydrous aluminum chloride (1.1-1.3 equivalents relative to 3-bromobenzoyl chloride) and anhydrous chloroform.

-

Cool the suspension to 0°C in an ice bath.

-

A solution of 3-bromobenzoyl chloride in anhydrous benzene is added dropwise from the addition funnel to the cooled suspension with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 6 hours.[2]

-

The reaction is quenched by slowly and carefully pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from toluene to yield this compound as a white solid.[2] A reported yield for this procedure is 93%.[2]

Safety Precautions: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. The quenching step is exothermic and should be performed slowly with cooling.

Characterization of this compound

The final product can be characterized using various spectroscopic methods and by its melting point.

-

Melting Point: 74.5-77.5 °C[1]

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically between 7.2 and 7.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon (typically around 195 ppm).

-

FTIR: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1670 cm⁻¹. There will also be characteristic peaks for the aromatic C-H and C=C bonds.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-bromobenzoic acid via a two-step process involving the formation of 3-bromobenzoyl chloride followed by a Friedel-Crafts acylation of benzene is a reliable and high-yielding method. This guide provides the necessary details for researchers to successfully perform this synthesis, from understanding the underlying mechanisms to executing the experimental procedures and characterizing the final product. Adherence to safety protocols is crucial due to the hazardous nature of some of the reagents involved.

References

A Technical Guide to the Solubility of 3-Bromobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromobenzophenone (C₁₃H₉BrO), a key intermediate in organic synthesis. While qualitative solubility information is available, this document addresses the notable absence of quantitative data in publicly accessible literature. To empower researchers in their work, this guide details a robust experimental protocol for determining the solubility of this compound in various organic solvents and provides a framework for the systematic presentation of these findings.

Physicochemical Properties and Solubility Profile

This compound is a white crystalline solid.[1] Its molecular structure, featuring a benzoyl group attached to a brominated phenyl ring, renders it largely nonpolar. This structure dictates its solubility behavior, adhering to the principle of "like dissolves like." Consequently, it is insoluble in water but is soluble in several organic solvents.[1][2] One source quantifies its aqueous solubility as 2.9 mg/L at 25°C.

Table 1: Qualitative and Predicted Solubility of this compound

| Solvent | Chemical Class | Predicted Solubility | Rationale |

| Water | Protic | Insoluble[1][2] | The nonpolar aromatic structure dominates over the polar carbonyl group. |

| Ethanol | Protic Alcohol | Soluble[2] | The alkyl chain and the potential for dipole-dipole interactions facilitate dissolution. |

| Acetone (B3395972) | Polar Aprotic Ketone | Soluble[2] | The polarity of the ketone group in acetone interacts favorably with the carbonyl group of the solute. |

| Dichloromethane | Halogenated | Soluble[2] | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |

| Toluene (B28343) | Aromatic Hydrocarbon | Likely Soluble | The aromatic nature of toluene is similar to the phenyl rings of this compound. |

| Hexane (B92381) | Aliphatic Hydrocarbon | Likely Sparingly Soluble | The nonpolar nature of hexane would have some affinity for the aromatic rings, but less than aromatic solvents. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | The high polarity of DMF makes it a powerful solvent for a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent. |

Note: "Likely Soluble" and "Likely Sparingly Soluble" are predictions based on chemical principles and the known solubility of analogous compounds.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To generate precise and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol is adapted for the determination of this compound solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials or flasks

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The continued presence of excess solid should be visually confirmed.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Data Presentation

To facilitate the comparison and interpretation of experimental results, all quantitative solubility data should be organized into a structured table.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC | ||

| e.g., Hexane | e.g., 25 | e.g., HPLC |

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromobenzophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for all chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions, hazard classifications, and handling procedures for 3-Bromobenzophenone (CAS No. 1016-77-9). Due to a limited amount of specific toxicological data for this compound, a cautious approach is strongly advised, treating it as a substance with potential hazards.

Physicochemical and Hazard Identification

This compound is a white to light yellow crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₉BrO | [3][4] |

| Molecular Weight | 261.11 g/mol | [3] |

| CAS Number | 1016-77-9 | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 74.5-77.5 °C | |

| Boiling Point | 347.5°C (rough estimate) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [1] |

| Flash Point | 87.3°C | [1] |

Hazard Classification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[3][5] The table below summarizes the GHS hazard information.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Irritant | [3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Irritant | [3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | Irritant | [3] |

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash face, hands and any exposed skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

However, studies on the broader class of benzophenones indicate potential health concerns. Benzophenone (B1666685) itself is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)".[7] Animal studies on benzophenone have shown it to be a target for liver and kidney toxicity.[8][9] Given the structural similarity, it is prudent to handle this compound with a high degree of caution.

Table 3: Available Toxicological Data for Benzophenone and Related Compounds

| Compound | Test | Species | Route | Result | Reference(s) |

| Benzophenone | Carcinogenicity | Human | - | IARC Group 2B: Possibly carcinogenic | [7] |

| Benzophenone | Chronic Toxicity | Rat | Oral (feed) | Liver and kidney toxicity observed | [8][9] |

| 4-Bromobenzophenone | Acute Toxicity (LD50) | Mouse | Intraperitoneal | 100 mg/kg | [10] |

| Benzophenone-3 | Aquatic Toxicity (EC50, 96h) | Chlorella vulgaris | - | - | [11] |

| Benzophenone-3 | Aquatic Toxicity (LC50, 48h) | Daphnia magna | - | 1.9 mg/L | [11] |

Experimental Protocols for Safety Assessment

Specific experimental protocols for the safety and toxicity testing of this compound are not detailed in the available literature. However, the safety assessment of benzophenone and its derivatives, as outlined in reports from organizations like the National Toxicology Program (NTP) and the Cosmetic Ingredient Review (CIR), typically involves a battery of standardized tests.[8][9][12] These assessments generally include:

-

Acute Toxicity Studies: To determine the short-term effects of a single high dose of the substance. These studies establish the LD50 values through oral, dermal, and inhalation routes in animal models (e.g., rats, mice).

-

Skin and Eye Irritation/Corrosion Studies: Typically conducted on rabbits to assess the potential for a substance to cause irritation or damage upon contact with the skin and eyes.

-

Skin Sensitization Studies: To evaluate the potential of a substance to cause an allergic skin reaction. The guinea pig maximization test or the local lymph node assay (LLNA) are common methods.

-

Genotoxicity Assays: A series of in vitro and in vivo tests to determine if a substance can damage genetic material. These may include the Ames test (bacterial reverse mutation assay), chromosome aberration tests in mammalian cells, and the in vivo micronucleus assay in rodents.

-

Repeated Dose Toxicity Studies: These studies involve administering the substance to animals for an extended period (e.g., 28 or 90 days) to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity Bioassays: Long-term studies (typically 2 years) in rodents to assess the cancer-causing potential of a substance.

-

Reproductive and Developmental Toxicity Studies: To evaluate the potential effects on fertility, pregnancy, and fetal development.

Given the data gaps for this compound, conducting such studies would be necessary for a complete risk assessment.

Safe Handling and Emergency Procedures

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Spill Response:

In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

First Aid Measures: [6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][13] Keep it away from strong oxidizing agents.[2]

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[6]

References

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. cir-safety.org [cir-safety.org]

- 6. capotchem.cn [capotchem.cn]

- 7. tga.gov.au [tga.gov.au]

- 8. NTP technical report on the toxicity studies of benzophenone (CAS No. 119-61-9). Administered in feed to F344/N rats and B6C3F mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. cir-safety.org [cir-safety.org]

- 13. health.state.mn.us [health.state.mn.us]

An In-depth Technical Guide to (3-bromophenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-bromophenyl)(phenyl)methanone, also known as 3-Bromobenzophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzophenone (B1666685) core with a bromine substituent at the meta position, provides a valuable scaffold for the development of novel pharmaceutical agents and materials. The bromine atom acts as a key functional handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and potential applications of (3-bromophenyl)(phenyl)methanone, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential role in modulating cellular signaling pathways.

Chemical Properties and Data

(3-bromophenyl)(phenyl)methanone is a white to light yellow crystalline solid at room temperature.[1][2] Its core structure consists of two phenyl rings attached to a central carbonyl group, with a bromine atom substituting a hydrogen on one of the phenyl rings at the 3-position.

Table 1: Physicochemical and Spectral Data for (3-bromophenyl)(phenyl)methanone

| Property | Value | Reference |

| IUPAC Name | (3-bromophenyl)(phenyl)methanone | |

| Synonyms | This compound, m-Bromobenzophenone | |

| CAS Number | 1016-77-9 | [3] |

| Molecular Formula | C₁₃H₉BrO | [3] |

| Molecular Weight | 261.11 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 75.0 to 79.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane. | [1] |

Table 2: Predicted ¹H NMR Spectral Data for (3-bromophenyl)(phenyl)methanone in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.80 | m | 3H | Protons on the brominated and unsubstituted phenyl rings |

| ~ 7.65 | m | 1H | Proton on the brominated phenyl ring |

| ~ 7.50 | t | 2H | Protons on the unsubstituted phenyl ring |

| ~ 7.40 | m | 3H | Protons on the brominated and unsubstituted phenyl rings |

Table 3: Predicted ¹³C NMR Spectral Data for (3-bromophenyl)(phenyl)methanone in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 195.5 | C=O |

| ~ 139.5 | C-Br |

| ~ 137.0 | Quaternary C |

| ~ 134.5 | CH |

| ~ 132.8 | CH |

| ~ 130.0 | CH |

| ~ 129.8 | CH |

| ~ 128.4 | CH |

| ~ 128.0 | CH |

| ~ 122.5 | Quaternary C |

Table 4: Predicted FTIR Spectral Data for (3-bromophenyl)(phenyl)methanone

| Wavenumber (cm⁻¹) | Vibration |

| ~ 1660 | C=O stretch (ketone) |

| ~ 1590 | C=C stretch (aromatic) |

| ~ 1280 | C-C stretch |

| ~ 700-800 | C-H bend (aromatic) |

| ~ 500-600 | C-Br stretch |

Experimental Protocols

Synthesis of (3-bromophenyl)(phenyl)methanone via Friedel-Crafts Acylation

A common and effective method for the synthesis of (3-bromophenyl)(phenyl)methanone is the Friedel-Crafts acylation of benzene (B151609) with 3-bromobenzoyl chloride, which can be generated in situ from 3-bromobenzoic acid.[2]

Experimental Protocol:

-

Preparation of 3-bromobenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzoic acid in an excess of thionyl chloride. Heat the mixture at reflux for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Friedel-Crafts Acylation: Cool the freshly prepared 3-bromobenzoyl chloride in an ice bath. To this, add a dry, inert solvent such as dichloromethane, followed by the dropwise addition of benzene. Add anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.

Characterization Methods

The synthesized (3-bromophenyl)(phenyl)methanone should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be obtained to identify the characteristic functional groups, particularly the carbonyl and C-Br stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value.

Role in Drug Development and Potential Biological Activity

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom on the phenyl ring of (3-bromophenyl)(phenyl)methanone makes it an attractive starting material for the synthesis of more complex molecules through reactions like Suzuki, Heck, and Sonogashira cross-coupling. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

While specific biological data for (3-bromophenyl)(phenyl)methanone is limited in the available literature, studies on related brominated compounds and benzophenone derivatives suggest potential areas of investigation. For instance, some bromophenol compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of similar compounds, it is plausible that (3-bromophenyl)(phenyl)methanone or its derivatives could induce apoptosis in cancer cells by modulating key signaling pathways. A potential mechanism could involve the intrinsic apoptosis pathway, which is initiated by cellular stress and leads to the activation of caspases.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromobenzophenone, a key intermediate in various synthetic pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields. This guide includes quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₃H₉BrO, Molecular Weight: 261.11 g/mol ).[1][2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3080 | Aromatic C-H Stretch |

| 1660 - 1680 | C=O Stretch (Ketone) |

| 1580 - 1600 | C=C Stretch (Aromatic) |

| 1440 - 1460 | C=C Stretch (Aromatic) |

| 1280 - 1300 | C-C-C Bend (Aromatic) |

| 1070 - 1100 | C-Br Stretch |

| 680 - 780 | Aromatic C-H Bending |

Note: The specific peak values can vary slightly based on the experimental conditions and the physical state of the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.30 - 7.80 | m | - | Aromatic Protons |

Note: The aromatic region will show a complex multiplet due to the coupling of the nine aromatic protons. A higher resolution instrument would be required for a more detailed assignment of individual protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 195.0 - 197.0 | C=O (Ketone) |

| 138.0 - 140.0 | Quaternary Aromatic Carbon |

| 130.0 - 135.0 | Aromatic CH |

| 128.0 - 130.0 | Aromatic CH |

| 122.0 - 124.0 | C-Br (Aromatic) |

Note: The solvent peak for CDCl₃ typically appears at approximately 77.2 ppm.[3] The specific chemical shifts can be influenced by concentration and temperature.

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 259/261 | ~50/~50 | [M]⁺ (Molecular Ion, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 183/185 | High | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 155/157 | Moderate | [M - C₆H₅CO]⁺ (Loss of benzoyl group) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Transmission

Protocol:

-

Sample Preparation: A small amount of this compound (approximately 1-2 mg) is finely ground with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous.

-

Pellet Formation: The ground powder is transferred to a pellet press die. A vacuum is applied to remove entrapped air, and the mixture is compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Deuterated Chloroform (B151607) (CDCl₃)

Protocol:

-

Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The sample is gently agitated to ensure complete dissolution.

-

NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe.

-

¹H NMR: The spectrum is acquired using a single-pulse experiment. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay that allows for the relaxation of quaternary carbons.

-

Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

Protocol:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ions, having excess energy, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

References

Technical Guide: Physicochemical Properties of 3-Bromobenzophenone

This technical guide provides an in-depth overview of the physicochemical properties of 3-bromobenzophenone, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the experimental protocol for accurate melting point determination and provides context regarding the synthesis of this compound.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. It is an important intermediate in organic synthesis, utilized in the preparation of various pharmaceuticals, dyes, and pesticides. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Melting Point | 74.5-77.5 °C | [1] |

| Molecular Formula | C₁₃H₉BrO | [2] |

| Molecular Weight | 261.11 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [1] |

| CAS Number | 1016-77-9 | [4] |

Experimental Protocol: Melting Point Determination by Capillary Method

The determination of a sharp melting point range is a critical indicator of the purity of a crystalline solid. The capillary method is a standard and widely accepted technique for this purpose.

Principle

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to liquefy (onset of melting) and completely turns to a liquid (complete melting) are recorded as the melting point range. Pure substances typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (dry and finely powdered)

-

Spatula

-

Watch glass

Procedure

-

Sample Preparation : Place a small amount of dry this compound onto a clean, dry watch glass. Finely powder the sample using a spatula.

-

Loading the Capillary Tube : Gently press the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Initial Rapid Determination (Optional but Recommended) : Place the loaded capillary tube into the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in the subsequent steps.

-

Accurate Melting Point Determination : Allow the apparatus to cool to at least 15°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate of 1-2°C per minute.[5]

-

Observation and Recording : Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the same slow rate and record the temperature at which the entire solid has melted into a clear liquid (T₂).[5] The melting point range is reported as T₁ - T₂.

-

Repeat for Accuracy : For reliable results, the determination should be repeated at least once with a fresh sample.

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of benzene (B151609) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism where the 3-bromobenzoyl chloride and aluminum chloride form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic benzene ring, leading to the formation of this compound after a workup step to hydrolyze the aluminum chloride complex. The crude product is typically purified by recrystallization from a suitable solvent, such as toluene, to yield the final crystalline solid.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for determining the melting point of this compound.

Spectroscopic Data

While a comprehensive analysis of spectroscopic data is beyond the scope of this guide, it is pertinent to note the availability of such data for the characterization of this compound. Spectroscopic techniques such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are crucial for confirming the structure and purity of the synthesized compound.[3][7][8] The IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group in the ketone. The ¹H and ¹³C NMR spectra would display signals corresponding to the aromatic protons and carbons, respectively, with splitting patterns and chemical shifts indicative of the 3-bromo substitution pattern.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C13H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-溴苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(1016-77-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its molecular architecture, featuring a benzophenone (B1666685) core with a bromine substituent at the meta-position, provides two distinct reactive sites. The ketone carbonyl group is amenable to nucleophilic additions and reductions, while the carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions. This dual reactivity makes this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and development.

Chemical Formula and Structure

The fundamental identity of this compound is defined by its chemical formula and structural arrangement.

-

Structure: The molecule consists of a central carbonyl group bonded to two phenyl rings. One phenyl ring is unsubstituted, while the other bears a bromine atom at the C3 (meta) position.

The structural identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 1016-77-9[3][6] |

| Molecular Weight | 261.11 g/mol [4] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br[3][7] |

| InChI | InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H[3] |

| InChIKey | XNUMUNIJQMSNNN-UHFFFAOYSA-N[3][5] |

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its identification, purification, and handling.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline solid/powder. | [1][8] |

| Melting Point | 74.5-77.5 °C (lit.) | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane (B109758). | [1][8] |

| XlogP (predicted) | 4.0 | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation of this compound.

| Spectroscopy | Data Reference |

| ¹H-NMR | Available from ChemicalBook and ResearchGate.[9][10] |

| ¹³C-NMR | Available from PubChem and ChemicalBook.[3][10] |

| Mass Spectrometry (MS) | GC-MS data available from PubChem.[3] |

| Infrared (IR) | Data available from PubChem and ChemicalBook.[3][10] |

| Crystal Structure | CCDC Number: 838060.[3] |

Synthesis of this compound

The most common laboratory synthesis of this compound is through a Friedel-Crafts acylation reaction.[6] This method involves the reaction of 3-bromobenzoyl chloride (generated in situ from 3-bromobenzoic acid) with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and benzene.[6]

Reagents:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Benzene

-

Chloroform (B151607) (or another suitable anhydrous solvent)

-

Hydrochloric acid (concentrated)

-

Ice

-

Toluene (B28343) (for recrystallization)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 3-bromobenzoic acid in an excess of thionyl chloride. Heat the mixture at reflux (approx. 70-80 °C) for 2-4 hours to form 3-bromobenzoyl chloride.[6]

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[6] Traces of remaining SOCl₂ can be removed by co-evaporation with an anhydrous solvent like toluene.

-

Friedel-Crafts Reaction Setup: Cool the flask containing the crude 3-bromobenzoyl chloride in an ice bath. Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent (e.g., chloroform or dichloromethane), followed by benzene.[6]

-

Catalyst Addition: To the cooled, stirred solution, add anhydrous aluminum trichloride portion-wise, ensuring the temperature remains low (0-5 °C) to control the exothermic reaction.

-